N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the pyrrole-2-carboxamide family. CCMI has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This results in an increase in the levels of dopamine in the brain, which can have a number of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide are complex and varied. In addition to its effects on dopamine levels, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to modulate the release of other neurotransmitters such as norepinephrine and serotonin. It has also been found to have effects on the activity of ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide also has some limitations, such as its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of research is the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has shown promise as a potential treatment for these disorders, and further research is needed to explore its potential clinical applications. Another area of research is the study of the biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide on other neurotransmitter systems and ion channels. This could lead to the development of new drugs that target these systems and have potential therapeutic applications. Finally, there is a need for further research into the safety and tolerability of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in humans, as well as its potential for abuse and addiction.
Synthesemethoden
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is synthesized by reacting 3-chlorobenzylamine with 2-acetylpyrrole in the presence of a catalyst such as sodium hydride. The resulting intermediate is then reacted with methyl isocyanate to produce N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a relatively straightforward process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to increase the levels of dopamine in the brain, which has important implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-6-3-7-15-12)9-10-4-2-5-11(14)8-10/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFMQWWJFWLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.